

# An In-depth Technical Guide to Tert-butyl 2-(methylamino)acetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tert-butyl 2-(methylamino)acetate*

Cat. No.: *B2875501*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **tert-butyl 2-(methylamino)acetate**, a key building block in modern organic and medicinal chemistry.

## Chemical Identity and Physical Properties

**Tert-butyl 2-(methylamino)acetate**, also known as tert-butyl sarcosinate, is the tert-butyl ester of N-methylglycine (sarcosine). The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is readily removable under acidic conditions. This feature makes it a valuable reagent in peptide synthesis and the construction of complex molecular architectures.

Table 1: General and Computed Properties of **Tert-butyl 2-(methylamino)acetate**

Property	Value	Source
IUPAC Name	tert-butyl 2-(methylamino)acetate	-
Synonyms	tert-butyl sarcosinate, H-Sar-OtBu	-
CAS Number	5616-81-9	[1]
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub>	[2]
Molecular Weight	145.20 g/mol	[2]
Appearance	Not specified in literature; likely a colorless liquid or low-melting solid	-
Melting Point	137-141 °C (decomposes) for the hydrochloride salt	[3]
Boiling Point	Data not available	-
Density	Data not available	-
Refractive Index	Data not available	-
Solubility	Soluble in methanol	[3]
XlogP	0.7	[4]

## Spectroscopic Data

Detailed experimental spectra for **tert-butyl 2-(methylamino)acetate** are not readily available in public databases. The following tables provide expected spectral characteristics based on the compound's structure and data for analogous compounds.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.3	s	2H	-CH <sub>2</sub> -
~2.4	s	3H	N-CH <sub>3</sub>
~1.8	br s	1H	N-H
1.45	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~171	C=O (ester)
~81	-C(CH <sub>3</sub> ) <sub>3</sub>
~55	-CH <sub>2</sub> -
~36	N-CH <sub>3</sub>
~28	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3350	N-H	Stretching
2975-2850	C-H	Stretching (alkane)
~1735	C=O	Stretching (ester)
~1150	C-O	Stretching (ester)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion	Notes
145	$[M]^+$	Molecular ion
89	$[M - C_4H_8]^+$	Loss of isobutylene
74	$[CH_3NHCH_2CO]^+$	Alpha-cleavage
57	$[C_4H_9]^+$	tert-butyl cation (often a base peak)

## Synthesis and Purification

A highly efficient, one-step synthesis of **tert-butyl 2-(methylamino)acetate** has been reported, offering a significant improvement over multi-step procedures.

## Experimental Protocol: One-Step Synthesis of Tert-butyl 2-(methylamino)acetate

This protocol is based on the method described by Cavelier, F., Rolland, M., & Verducci, J. (1994) in Organic Preparations and Procedures International.

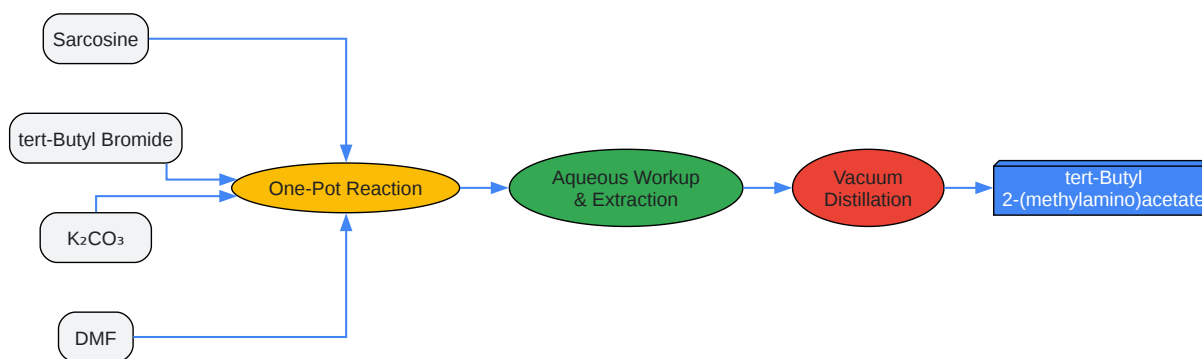
Materials:

- Sarcosine (N-methylglycine)
- tert-Butyl bromide
- Potassium carbonate (anhydrous)
- N,N-Dimethylformamide (DMF) (anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

## Procedure:

- To a solution of sarcosine in anhydrous DMF, add anhydrous potassium carbonate.
- Add tert-butyl bromide dropwise to the suspension at room temperature.
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with diethyl ether.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude **tert-butyl 2-(methyldamino)acetate** can be purified by vacuum distillation to afford the pure product.



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Caption: Workflow for the one-step synthesis of **tert-butyl 2-(methyamino)acetate**.

## Reactivity and Applications in Drug Development

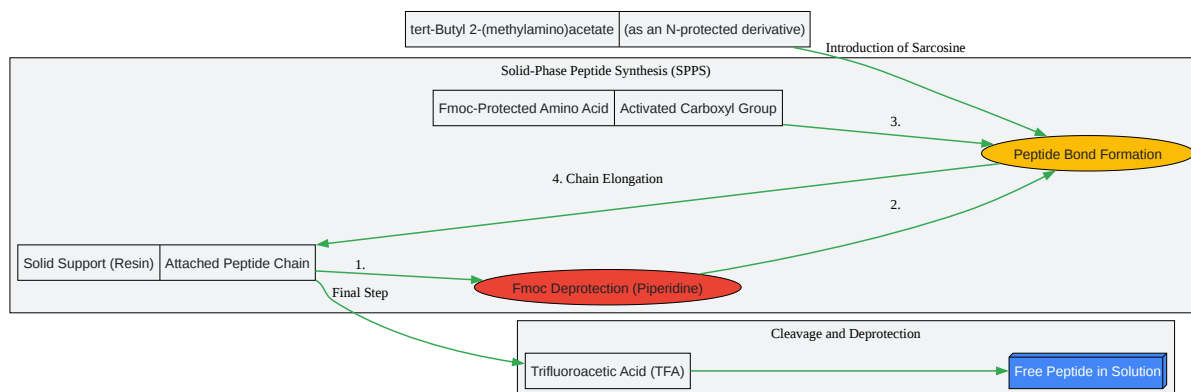
The chemical reactivity of **tert-butyl 2-(methyamino)acetate** is dominated by the nucleophilicity of the secondary amine and the lability of the tert-butyl ester.

### Reactivity Profile:

- **N-Alkylation and N-Acylation:** The secondary amine can readily undergo alkylation, acylation, and other reactions typical of secondary amines, making it a versatile building block for introducing the N-methylglycine moiety.
- **Deprotection of the Tert-butyl Ester:** The tert-butyl ester is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the corresponding carboxylic acid. This orthogonality is a cornerstone of its utility in peptide synthesis.

### Application in Peptide Synthesis:

**Tert-butyl 2-(methyamino)acetate** serves as a C-terminally protected sarcosine residue. Its incorporation into a peptide sequence is a standard procedure in solid-phase peptide synthesis (SPPS).



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Caption: Role of **tert-butyl 2-(methylamino)acetate** in solid-phase peptide synthesis.

The use of this building block allows for the site-specific incorporation of N-methylated amino acids into peptides. N-methylation can significantly impact the pharmacological properties of a peptide by:

- Increasing metabolic stability through resistance to enzymatic degradation.
- Enhancing membrane permeability and oral bioavailability.
- Modulating conformation and receptor binding affinity.

## Safety and Handling

While a specific, detailed safety data sheet for **tert-butyl 2-(methyamino)acetate** is not universally available, general precautions for handling amino acid esters and secondary amines should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
- Handling: Use in a well-ventilated area. Avoid inhalation of vapors or mists. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place.

It is recommended to consult the specific safety data sheet provided by the supplier before handling this compound.

## Conclusion

**Tert-butyl 2-(methyamino)acetate** is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its straightforward synthesis and the orthogonal nature of its protecting group make it an essential tool for the preparation of modified peptides and other complex molecules with tailored properties. Further research into its physical and spectral properties will undoubtedly enhance its utility for the scientific community.

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## References

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- 2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
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- 4. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
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